REACTION_CXSMILES
|
C(N(CC)CC)C.[CH2:8]([C:10]1[CH:11]=[CH:12][C:13]([CH:16]([OH:19])[CH2:17][OH:18])=[N:14][CH:15]=1)[CH3:9].[S:20](Cl)(Cl)=[O:21]>ClCCl>[CH2:8]([C:10]1[CH:11]=[CH:12][C:13]([CH:16]2[CH2:17][O:18][S:20](=[O:21])[O:19]2)=[N:14][CH:15]=1)[CH3:9]
|
Name
|
|
Quantity
|
4.98 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=CC(=NC1)C(CO)O
|
Name
|
|
Quantity
|
1.43 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched with 10% sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
Product was extracted with dichloromethane, which
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |